molecular formula C11H9F2N B1398945 1-(3,4-Difluorobenzyl)-1H-pyrrole CAS No. 1247669-63-1

1-(3,4-Difluorobenzyl)-1H-pyrrole

Cat. No. B1398945
CAS RN: 1247669-63-1
M. Wt: 193.19 g/mol
InChI Key: UUEAXJYVELINPA-UHFFFAOYSA-N
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Description

“1-(3,4-Difluorobenzyl)-1H-pyrrole” is a chemical compound that belongs to the class of organic compounds known as pyrroles . Pyrroles are compounds containing a pyrrole ring, which is a five-membered aromatic heterocycle with one nitrogen atom and four carbon atoms .

Scientific Research Applications

Anion Receptors and Sensing Applications

1-(3,4-Difluorobenzyl)-1H-pyrrole has been utilized in the synthesis of specific compounds like octamethyloctafluorocalix[4]pyrrole and 2,3-di(3‘,4‘-difluoropyrrol-2‘yl)quinoxaline. These compounds act as neutral anion receptors, showing augmented affinities for anions such as fluoride, chloride, or dihydrogen phosphate. This increased affinity is particularly notable in binding chloride and dihydrogen phosphate anions. The enhancements in anion-binding properties enable the use of these compounds as sensors, with certain compounds even showing naked-eye detectable changes, like color changes in the presence of phosphate anions (Anzenbacher et al., 2000).

Conductivity and Electropolymerization

Compounds derived from 1-(3,4-Difluorobenzyl)-1H-pyrrole have been investigated for their conductive properties. A study on copolymers containing pyrrole units, including derivations of 1-(3,4-Difluorobenzyl)-1H-pyrrole, explored their utility in gas and vapor sensing. These copolymers displayed varied conductive properties, which could be leveraged for creating specific toxic gas and vapor detectors (Hosseini & Entezami, 2003).

Applications in Organic Synthesis

The versatility of 1-(3,4-Difluorobenzyl)-1H-pyrrole extends to its use in organic synthesis. It functions as a building block for constructing various pyrrole derivatives. For instance, it's been used in synthesizing unsymmetrically 3,4-disubstituted pyrroles through methods involving regiospecific mono-halogenation and cross-coupling reactions. This showcases its potential in creating diverse pyrrole compounds with a range of substitution patterns, which can have various applications in chemical synthesis and drug development (Chan et al., 1997).

Luminescent Polymer Development

Another fascinating application lies in the development of highly luminescent polymers. Compounds containing derivations of 1-(3,4-Difluorobenzyl)-1H-pyrrole, such as the pyrrolo[3,4-c]pyrrole-1,4-dione unit, have been incorporated into polymers. These polymers exhibit strong fluorescence, high quantum yields, and are soluble in common organic solvents. Their distinct optical and electrochemical properties make them candidates for use in optoelectronic devices (Zhang & Tieke, 2008).

Safety and Hazards

The safety data sheet for “3,4-Difluorobenzyl alcohol”, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Similar precautions might be necessary for handling “1-(3,4-Difluorobenzyl)-1H-pyrrole”.

Mechanism of Action

Mode of Action

The exact mode of action of 1-(3,4-Difluorobenzyl)-1H-pyrrole is currently unknown . It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects. The presence of the difluorobenzyl group may enhance the compound’s binding affinity to its targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(3,4-Difluorobenzyl)-1H-pyrrole . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Additionally, the compound’s efficacy could be influenced by the physiological and pathological state of the organism.

properties

IUPAC Name

1-[(3,4-difluorophenyl)methyl]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2N/c12-10-4-3-9(7-11(10)13)8-14-5-1-2-6-14/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUEAXJYVELINPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CC2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Difluorobenzyl)-1H-pyrrole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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